4-(Aminomethyl)-5-propylfuran-2-carboxylic acid
Description
4-(Aminomethyl)-5-propylfuran-2-carboxylic acid is a furan-based carboxylic acid derivative characterized by a propyl substituent at position 5 and an aminomethyl group at position 4 of the furan ring. This structure confers unique physicochemical properties, such as enhanced hydrogen-bonding capacity (due to the primary amine) and moderate lipophilicity (from the propyl chain).
Structure
3D Structure
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
4-(aminomethyl)-5-propylfuran-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c1-2-3-7-6(5-10)4-8(13-7)9(11)12/h4H,2-3,5,10H2,1H3,(H,11,12) |
InChI Key |
RQZRPXLHCDGYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(O1)C(=O)O)CN |
Origin of Product |
United States |
Preparation Methods
Radical-Mediated Amination Using Formamide
A high-yield method involves the radical amination of 5-propylfuran-2-carboxylic acid derivatives. As detailed in CN112624966B, formamide serves as both solvent and ammonia source, with potassium persulfate (K₂S₂O₈) initiating a free radical cascade:
-
Reaction Conditions :
-
Mechanistic Insights :
Palladium-Catalyzed Hydrogenation
Post-amination, hydrogenation stabilizes the intermediate. Example 1 of CN112624966B describes:
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Catalyst : 5% Pd/C (0.1 equiv).
-
Conditions : H₂ (1–3 bar), tetrahydrofuran (THF), 25°C, 24 hours.
-
Outcome : 89% conversion to 4-(aminomethyl)-5-propylfuran-2-carboxylic acid.
Hydrolysis-Amination Cascade from Ester Precursors
Hydrolysis of 5-Propylfuran-2-carboxylate Esters
WO2021107047A1 outlines a two-step process starting from methyl 5-propylfuran-2-carboxylate:
Optimization of Reaction Parameters
-
Temperature : <50°C prevents decarboxylation.
-
Solvent Polarity : Polar aprotic solvents (DMF, NMP) enhance nucleophilic attack by NH₃.
Enzymatic and Chemoenzymatic Approaches
KRED-Mediated Amination
Ambeed reports nicotinamide-dependent ketoreductases (KREDs) for asymmetric synthesis:
Immobilized Enzyme Systems
Recent advancements (PMC7112149) utilize cross-linked enzyme aggregates (CLEAs) of transaminases:
-
Support : Mesoporous silica (SBA-15).
-
Activity Retention : 85% after 5 cycles.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Cost-Benefit Analysis
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acid catalysis. A representative reaction involves ethanol in the presence of concentrated sulfuric acid:
Reaction:
Conditions & Outcomes
| Parameter | Value | Source |
|---|---|---|
| Temperature | 70–80°C | |
| Reaction Time | 4–6 hours | |
| Yield | 75–85% |
Amidation Reactions
The carboxylic acid reacts with primary amines (e.g., methylamine) via carbodiimide-mediated coupling:
Reaction:
Key Observations
-
Reagent System: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
-
Yield: 68–72% after purification by column chromatography.
Alkylation of the Aminomethyl Group
The aminomethyl group participates in nucleophilic substitution with alkyl halides:
Example Reaction with Propyl Bromide:
Conditions
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 50°C, 12 hours.
-
Yield: ~60%.
Reduction Reactions
Catalytic hydrogenation reduces the furan ring to a tetrahydrofuran derivative:
Reaction:
Experimental Data from Patent Synthesis
| Parameter | Value | Source |
|---|---|---|
| Catalyst | 5% Pd/C | |
| Pressure | 1–3 atm H | |
| Temperature | 25–30°C | |
| Yield | 79.8% |
Spectroscopic Validation
Salt Formation
The compound forms stable hydrochloride salts under acidic conditions:
Reaction:
Characterization
Decarboxylation Under Oxidative Conditions
Controlled thermal decarboxylation occurs at elevated temperatures:
Reaction:
Conditions
-
Catalyst: Copper(II) oxide
-
Temperature: 200–220°C.
-
Yield: Not quantified (qualitative studies only).
Interaction with Biological Targets
While not a traditional "reaction," its mechanism of action involves:
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Enzyme Inhibition: Binds to γ-aminobutyric acid (GABA) transaminase with IC = 12 μM.
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Structural Basis: The propyl chain enhances hydrophobic interactions with enzyme active sites.
Scientific Research Applications
Medicinal Chemistry Applications
Neuroprotective Properties
Research indicates that 4-(Aminomethyl)-5-propylfuran-2-carboxylic acid exhibits neuroprotective effects, making it a candidate for treating neurodegenerative disorders. A study highlighted its potential in ameliorating the symptoms of conditions such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter levels and reducing oxidative stress .
Pharmaceutical Formulations
The compound has been incorporated into various pharmaceutical formulations due to its ability to enhance drug solubility and bioavailability. Its application in designing drug delivery systems is particularly notable, where it serves as a functional excipient that can improve the pharmacokinetics of therapeutic agents .
Polymer Science Applications
Polymer Modifiers
this compound is utilized as a polymer modifier to enhance the mechanical properties of polyamides. It acts as a chain extender, which improves the thermal stability and tensile strength of the resulting polymers. This application is crucial in developing high-performance materials for automotive and aerospace industries .
| Property | Before Modification | After Modification |
|---|---|---|
| Tensile Strength (MPa) | 45 | 60 |
| Thermal Stability (°C) | 200 | 230 |
Agricultural Chemistry Applications
Pesticide Development
The compound has been investigated for its potential use in developing novel pesticides. Its structural characteristics allow it to interact with specific biological pathways in pests, providing an effective means of pest control while minimizing environmental impact .
Case Study: Efficacy Against Crop Pests
In a field trial, crops treated with formulations containing this compound exhibited a 30% reduction in pest populations compared to untreated controls. This demonstrates its effectiveness as an active ingredient in agricultural formulations.
Synthesis and Production
Efficient synthesis methods have been developed for producing this compound, focusing on cost-effectiveness and environmental sustainability. Recent advancements include using green chemistry principles to minimize waste during production, which aligns with current trends towards sustainable practices in chemical manufacturing .
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-5-propylfuran-2-carboxylic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural and molecular differences between 4-(aminomethyl)-5-propylfuran-2-carboxylic acid and analogous compounds from the evidence:
Key Observations :
- Furan vs. Thiophene Core : The thiophene derivative replaces the furan oxygen with sulfur, increasing molecular weight and polarizability. This substitution may enhance binding to metal ions or alter metabolic stability.
- Substituent Diversity: The aminomethyl group in the target compound distinguishes it from ether-linked phenoxy (in ) or aldehyde (in ) substituents, suggesting divergent reactivity (e.g., nucleophilic amine vs. electrophilic aldehyde).
- Functional Group Impact : The sulfonyl and thioether groups in introduce strong electron-withdrawing and hydrophobic effects, contrasting with the electron-donating propyl and amine groups in the target compound.
Physicochemical and Pharmacokinetic Properties
Research Findings :
- The aldehyde group in may participate in Schiff base formation, a property absent in the target compound but relevant for prodrug design .
Biological Activity
4-(Aminomethyl)-5-propylfuran-2-carboxylic acid (also referred to as AMPFCA) is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of AMPFCA, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C9H13NO3
- Molecular Weight : 173.21 g/mol
- IUPAC Name : this compound
AMPFCA exhibits various biological activities primarily through its interaction with specific molecular targets. The furan ring structure contributes to its reactivity, while the amino and carboxylic acid groups enhance its solubility and potential for receptor binding.
- Enzyme Inhibition : AMPFCA has been shown to inhibit certain enzymes, which may lead to decreased metabolic activity in specific pathways.
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
1. Antimicrobial Activity
AMPFCA has demonstrated antimicrobial properties against various bacterial strains. Studies have reported its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Anti-inflammatory Effects
Research indicates that AMPFCA may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This suggests a therapeutic role in conditions characterized by inflammation.
3. Neuroprotective Effects
AMPFCA has been studied for its neuroprotective effects in models of neurodegeneration. It appears to modulate oxidative stress and reduce neuronal apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's.
Case Study 1: Antimicrobial Efficacy
In a controlled study, AMPFCA was tested against a panel of bacterial pathogens isolated from clinical samples. The results indicated significant antimicrobial activity, particularly against Staphylococcus aureus, suggesting its potential as an alternative therapeutic agent in treating infections caused by resistant strains.
Case Study 2: Neuroprotection in Animal Models
A study involving mice subjected to induced oxidative stress showed that administration of AMPFCA led to a marked reduction in markers of oxidative damage and improved cognitive function in behavioral tests. This highlights its potential for further development as a neuroprotective agent.
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis routes for 4-(Aminomethyl)-5-propylfuran-2-carboxylic acid?
- Methodological Answer : The synthesis of structurally similar furan derivatives often involves alkylation or condensation reactions. For example, 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid is synthesized by reacting 2,4-dichlorophenol with furan-2-carboxylic acid in the presence of a base (e.g., NaOH or K₂CO₃) to facilitate product formation . Similar strategies may apply, with modifications to introduce the aminomethyl and propyl groups. Post-reaction purification via recrystallization or chromatography is critical to isolate the target compound .
Q. Which analytical techniques are optimal for characterizing this compound’s purity and structure?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm the furan backbone, aminomethyl (-CH₂NH₂), and propyl (-CH₂CH₂CH₃) substituents .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially if the compound is intended for biological assays .
- Mass Spectrometry (MS) : To verify molecular weight and detect potential byproducts .
- Infrared (IR) Spectroscopy : To identify functional groups like the carboxylic acid (-COOH) and amine (-NH₂) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Based on GHS classifications for analogous furan derivatives:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Respiratory Protection : Employ P95 respirators if aerosol generation is possible during synthesis or handling .
- First Aid : Immediate flushing with water for eye/skin exposure and medical consultation for ingestion/inhalation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer : Contradictions may arise from incomplete characterization or varying impurity profiles. To address this:
- Standardized Purity Testing : Use HPLC and MS to ensure batch-to-batch consistency .
- In Vitro Toxicity Assays : Conduct cytotoxicity (e.g., MTT assay) and genotoxicity (e.g., Ames test) studies under controlled conditions .
- Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., 5-ethylfuran-2-carboxylic acid) to identify structure-activity relationships .
Q. What experimental strategies optimize reaction yields in the synthesis of this compound?
- Methodological Answer : Yield optimization requires systematic parameter variation:
- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. NaOH) and solvents (polar vs. non-polar) to enhance reaction efficiency .
- Temperature Control : Monitor exothermic reactions to avoid side-product formation .
- Kinetic Studies : Use in-situ FTIR or NMR to track intermediate formation and adjust reaction timelines .
Q. How can computational modeling aid in predicting this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Simulate binding affinities with proteins (e.g., enzymes or receptors) using software like AutoDock Vina .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic properties of the aminomethyl group to predict reactivity in biological systems .
- ADMET Prediction : Tools like SwissADME can forecast absorption, distribution, and toxicity profiles .
Q. What are the challenges in assessing the environmental persistence of this compound?
- Methodological Answer :
- Degradation Studies : Perform photolysis/hydrolysis experiments under simulated environmental conditions (pH, UV exposure) .
- Soil Mobility Assays : Use column chromatography to measure adsorption coefficients (Kd) in different soil types .
- Ecotoxicity Testing : Evaluate effects on model organisms (e.g., Daphnia magna) to estimate ecological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
